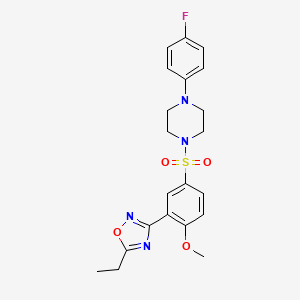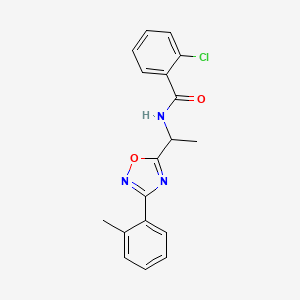
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
科学的研究の応用
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have various scientific research applications. One of the most significant applications is its potential as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect and monitor ROS in real-time can provide valuable insights into these processes and aid in the development of new therapeutic strategies.
作用機序
The mechanism of action of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves its interaction with ROS. This compound contains a fluorophore that can be activated by ROS, leading to the emission of a fluorescent signal. The intensity of the signal is proportional to the amount of ROS present in the cell or tissue. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide are primarily related to its ability to detect and monitor ROS. This compound has been shown to have a high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound does not interfere with cellular functions or cause toxicity, making it safe for use in various biological systems.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its high sensitivity and selectivity for ROS. This makes it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound is easy to synthesize and can be modified to improve its properties. However, there are some limitations to its use in lab experiments. For example, this compound requires a specific excitation wavelength for fluorescence detection, which can limit its applicability in certain experimental setups.
将来の方向性
There are several future directions for the use of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in scientific research. One direction is the development of new derivatives with improved properties, such as higher sensitivity or selectivity for ROS. Another direction is the application of this compound in the study of other biological processes, such as inflammation or apoptosis. Additionally, this compound has the potential to be used in diagnostic and therapeutic applications, such as the detection and treatment of cancer or neurodegenerative diseases.
合成法
The synthesis of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The hydrazide is then reacted with 2-chlorobenzoyl chloride to obtain 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the compound.
特性
IUPAC Name |
2-chloro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-3-4-8-13(11)16-21-18(24-22-16)12(2)20-17(23)14-9-5-6-10-15(14)19/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHXSKEVLLXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


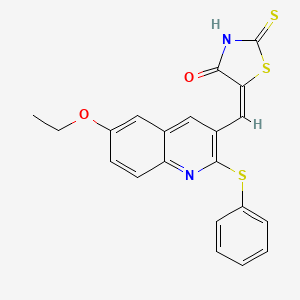


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
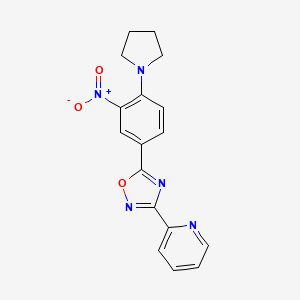
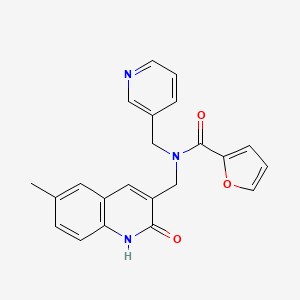
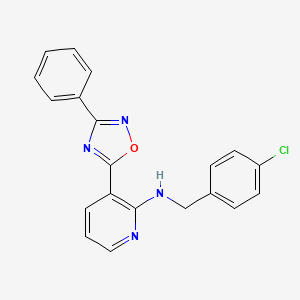
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)

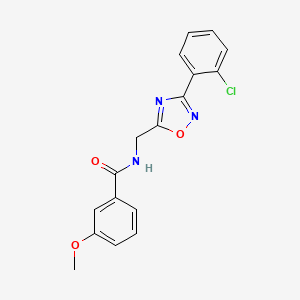

![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
